molecular formula C14H16N2O B5628629 (4-aminobenzyl)(4-methoxyphenyl)amine

(4-aminobenzyl)(4-methoxyphenyl)amine

Cat. No. B5628629
M. Wt: 228.29 g/mol
InChI Key: UQYSIZIPSCOIOQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

Aromatic amines like "(4-aminobenzyl)(4-methoxyphenyl)amine" are typically synthesized through various chemical pathways, including reductive amination, which involves the reaction of an aldehyde or ketone with an amine in the presence of a reducing agent. Other common methods include the use of metal-catalyzed reactions to functionalize saturated C-H bonds, highlighting the versatility in creating complex aromatic amine structures through strategic chemical manipulations (Che et al., 2011).

Molecular Structure Analysis

The molecular structure of aromatic amines features a benzene ring (aromatic ring) attached to an amine group. This structure is crucial for the compound's chemical behavior, offering sites for further functionalization and reactions. Advanced techniques such as X-ray crystallography and NMR spectroscopy are typically employed to elucidate these molecular structures, providing insight into the spatial arrangement of atoms and the potential for intermolecular interactions.

Chemical Reactions and Properties

Aromatic amines undergo a variety of chemical reactions, including electrophilic substitution and coupling reactions, which are foundational for synthesizing complex organic molecules. Their chemical reactivity is influenced by the presence of electron-donating groups, such as the methoxy group in “(4-aminobenzyl)(4-methoxyphenyl)amine”, which can activate the aromatic ring towards further chemical transformations.

Physical Properties Analysis

The physical properties of aromatic amines, including melting point, boiling point, and solubility, are determined by their molecular structure. For instance, the presence of a methoxy group can increase solubility in organic solvents, whereas the amine group can facilitate hydrogen bonding, influencing the compound's boiling point and solubility in water.

Chemical Properties Analysis

The chemical properties of “(4-aminobenzyl)(4-methoxyphenyl)amine” are characteristic of aromatic amines, with the ability to act as bases and nucleophiles in chemical reactions. These compounds can participate in acid-base reactions due to the lone pair of electrons on the nitrogen atom, and their nucleophilic nature allows them to engage in various organic reactions, contributing to their wide applicability in chemical synthesis and material science.

Mechanism of Action

The mechanism of action of amines depends on their specific structure and the context in which they are used. For example, 4-methoxyamphetamine, a related compound, acts as a potent and selective serotonin releasing agent .

Safety and Hazards

Both 4-aminobenzyl alcohol and 4-methoxybenzylamine are considered hazardous. They can cause skin and eye irritation, and may be harmful if inhaled or swallowed .

properties

IUPAC Name

4-[(4-methoxyanilino)methyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O/c1-17-14-8-6-13(7-9-14)16-10-11-2-4-12(15)5-3-11/h2-9,16H,10,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQYSIZIPSCOIOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NCC2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(4-Methoxyanilino)methyl]aniline

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